molecular formula C14H8ClNNa2O4 B12401129 Lobenzarit (disodium)

Lobenzarit (disodium)

Cat. No.: B12401129
M. Wt: 335.65 g/mol
InChI Key: QPJBONAWFAURGB-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

Lobenzarit disodium is an immunomodulatory and antioxidative agent that has been used successfully in Japan for the treatment of rheumatoid arthritis. It is known for its ability to scavenge oxygen-free radicals such as hydroxyl radicals, superoxide, peroxyl, and singlet oxygen . The compound is also known by its chemical name, disodium 2-[(2-carboxyphenyl)amino]-4-chlorobenzoate .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Lobenzarit disodium involves the reaction of 2-aminobenzoic acid with 4-chlorobenzoic acid under specific conditions to form the desired product. The reaction typically requires a base such as sodium hydroxide to facilitate the formation of the disodium salt .

Industrial Production Methods: Industrial production of Lobenzarit disodium follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Lobenzarit disodium undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for its activity as an immunomodulatory and antioxidative agent .

Common Reagents and Conditions: Common reagents used in the reactions of Lobenzarit disodium include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions typically occur under mild conditions to prevent degradation of the compound .

Major Products Formed: The major products formed from the reactions of Lobenzarit disodium depend on the specific reaction conditions. For example, oxidation reactions may produce oxidized derivatives, while reduction reactions yield reduced forms of the compound .

Properties

Molecular Formula

C14H8ClNNa2O4

Molecular Weight

335.65 g/mol

IUPAC Name

disodium;2-(2-carboxylatoanilino)-4-chlorobenzoate

InChI

InChI=1S/C14H10ClNO4.2Na/c15-8-5-6-10(14(19)20)12(7-8)16-11-4-2-1-3-9(11)13(17)18;;/h1-7,16H,(H,17,18)(H,19,20);;/q;2*+1/p-2

InChI Key

QPJBONAWFAURGB-UHFFFAOYSA-L

Canonical SMILES

C1=CC=C(C(=C1)C(=O)[O-])NC2=C(C=CC(=C2)Cl)C(=O)[O-].[Na+].[Na+]

Origin of Product

United States

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